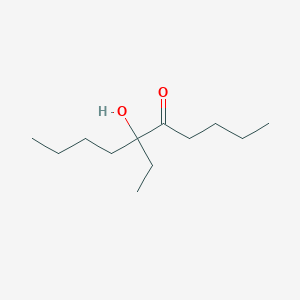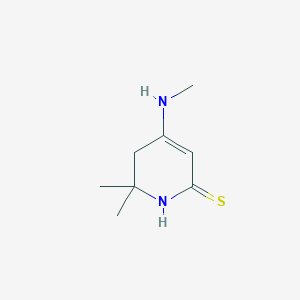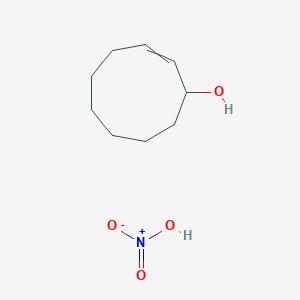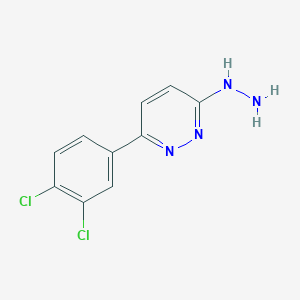
6-Ethyl-6-hydroxydecan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-6-hydroxydecan-5-one is an organic compound with the molecular formula C12H24O2 It is a ketone with a hydroxyl group and an ethyl substituent on the sixth carbon of a decane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Ethyl-6-hydroxydecan-5-one can be synthesized through several methods. One common approach involves the oxidation of 6-ethyl-6-hydroxydecan-5-ol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the hydration of 6-ethyl-5-decen-1-yne followed by oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 6-ethyl-5-decen-1-yne followed by selective oxidation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for the oxidation step.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-6-hydroxydecan-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Dess-Martin periodinane, or KMnO4.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 6-Ethyl-6-oxodecan-5-one or 6-ethyl-6-hydroxydecan-5-oic acid.
Reduction: 6-Ethyl-6-hydroxydecan-5-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-6-hydroxydecan-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of 6-ethyl-6-hydroxydecan-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-6-hydroxydecan-5-one: Similar structure with a methyl group instead of an ethyl group.
6-Ethyl-6-hydroxyundecan-5-one: Similar structure with an additional carbon in the chain.
6-Ethyl-6-hydroxydecan-4-one: Similar structure with the ketone group on the fourth carbon.
Uniqueness
6-Ethyl-6-hydroxydecan-5-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both a hydroxyl and a ketone group on the same carbon atom provides distinct chemical properties that can be exploited in various applications.
Eigenschaften
CAS-Nummer |
59373-71-6 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
6-ethyl-6-hydroxydecan-5-one |
InChI |
InChI=1S/C12H24O2/c1-4-7-9-11(13)12(14,6-3)10-8-5-2/h14H,4-10H2,1-3H3 |
InChI-Schlüssel |
ISEIDNHWQGGLDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C(CC)(CCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)







![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)


